molecular formula C23H21N3OS2 B2464515 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 946349-62-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2464515
CAS RN: 946349-62-8
M. Wt: 419.56
InChI Key: NWDCFCJZXKAQCF-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3OS2 and its molecular weight is 419.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide have been utilized in the synthesis of a variety of heterocycles with notable antimicrobial properties. For instance, certain synthesized heterocycles incorporating an antipyrine moiety have demonstrated significant antimicrobial activities, underlining their potential in addressing microbial resistance issues (Bondock et al., 2008). Additionally, novel thiazole derivatives have been synthesized, incorporating a pyrazole moiety, and these compounds have shown significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Antiproliferative Activity

Research has also highlighted the potential of related compounds in anticancer therapy. For example, new functionalized pyridine linked thiazole derivatives have exhibited promising antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer (Alqahtani & Bayazeed, 2020). Similarly, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and assessed for Src kinase inhibitory and anticancer activities, demonstrating the potential therapeutic applications of these compounds (Fallah-Tafti et al., 2011).

Structural and Enzymatic Inhibition Studies

Some studies have focused on the structural aspects and enzymatic inhibition properties of related compounds. For instance, the structure-activity relationships of certain inhibitors have been investigated, providing insights into their metabolic stability and efficacy, highlighting their potential in targeted therapy (Stec et al., 2011).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-16-11-20-21(12-17(16)2)29-23(25-20)26(14-18-7-6-10-24-13-18)22(27)15-28-19-8-4-3-5-9-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDCFCJZXKAQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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